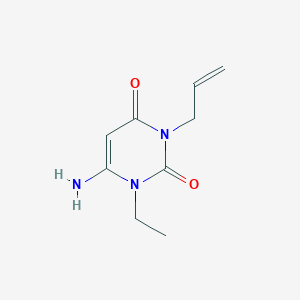

6-Amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

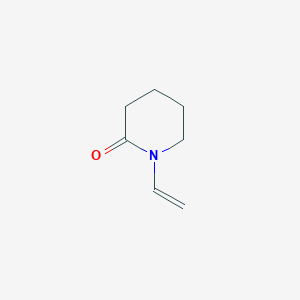

The synthesis of pyrimidine derivatives has been a subject of interest due to their potential pharmacological applications. In one study, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones was achieved, with a focus on compounds that could inhibit the aromatase enzyme, which is crucial for the conversion of androgens to estrogens. The synthesis involved the separation of enantiomers and the determination of their absolute configuration by comparing circular dichroism (CD) spectra to known compounds. The synthesized compounds showed significant inhibitory activity against aromatase, with one enantiomer being particularly potent, suggesting potential as a drug for treating estrogen-dependent diseases .

Another study reported the synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through a multi-step process starting from β-aryl glutaconic acid. The process involved aniline fusion, treatment with phosphorus oxychloride, and reaction with secondary amines. The final products were subjected to azo coupling, yielding isomers that were separated by column chromatography. These compounds were characterized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The crystal structure of a related compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate, was determined through X-ray analysis. The material was prepared by regioselective methylation of 6-aminouracil, followed by nitrosation. The crystal structure obtained provides insights into the molecular arrangement and potential interactions of similar pyrimidine derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, as demonstrated in the one-pot synthesis of new pyrimido[4,5-b]-quinoline and bis-pyrimidinone compounds. The reaction involved the condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst. This method produced good yields of the desired products, showcasing the reactivity and versatility of pyrimidine derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The studies mentioned provide data on the inhibitory activity of synthesized compounds against specific enzymes, which is a crucial aspect of their chemical properties. The antimicrobial activity of the synthesized pyridinones and the selective inhibition of aromatase by the piperidine-diones highlight the biological relevance of these properties. The crystal structure analysis contributes to understanding the physical properties, such as solubility and stability, which are essential for the development of pharmaceutical agents.

Applications De Recherche Scientifique

Genotoxicity and Mutagenesis

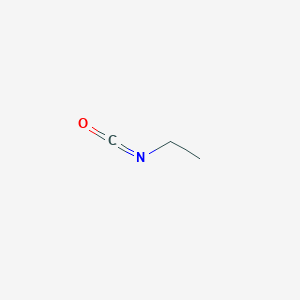

Pyrimidine derivatives, like 1-Ethyl-1-nitrosourea (ENU), have been studied extensively for their genotoxicity, serving as powerful tools in mutagenesis research. ENU illustrates the dual action of ethylation and carbamoylation, affecting nucleophilic sites of cellular constituents, and has been crucial in understanding mutation spectrums across various species. This information is foundational for exploring the effects of chemical mutagenesis on germ cells, particularly in model organisms such as mice (Shibuya & Morimoto, 1993).

Scaffold in Medicinal Chemistry

Hydantoin, a non-aromatic five-membered heterocycle closely related to pyrimidine structures, has been a focal point in drug discovery, highlighting the importance of the hydantoin scaffold. This scaffold's role in the synthesis of non-natural amino acids and their potential therapeutic applications emphasizes the versatility and significance of pyrimidine derivatives in medicinal chemistry (Shaikh et al., 2023).

Synthetic Pathways and Catalysis

The synthesis of pyranopyrimidine scaffolds, which share structural similarities with the compound , demonstrates the application of hybrid catalysts in developing lead molecules for medicinal and pharmaceutical industries. This research underscores the critical role of such scaffolds in broad synthetic applications and bioavailability, providing a framework for future development of new therapeutics (Parmar et al., 2023).

Antioxidant Activity

Investigations into the antioxidant activity of various compounds, including pyrimidine derivatives, play a crucial role in fields ranging from food engineering to medicine. Understanding the mechanisms and effectiveness of these compounds as antioxidants is critical for developing new therapeutic agents and food preservatives (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHXZPNWCYIWNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222678 |

Source

|

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione | |

CAS RN |

72361-29-6 |

Source

|

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)